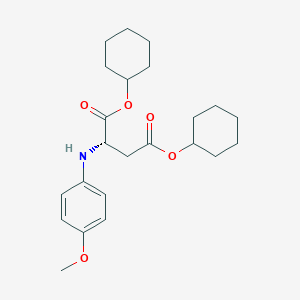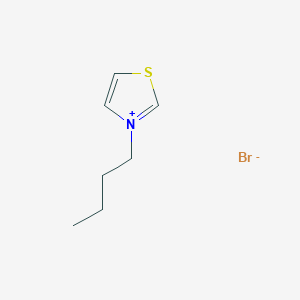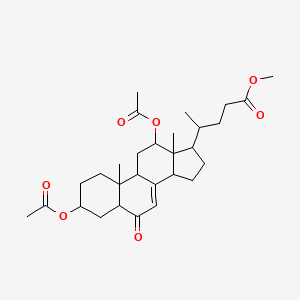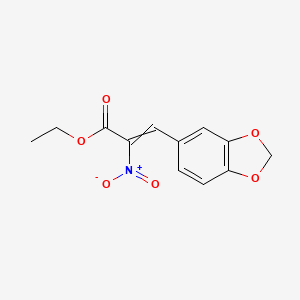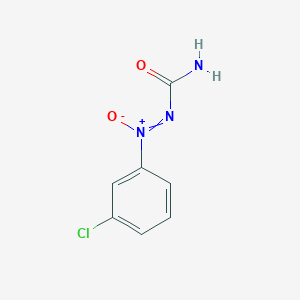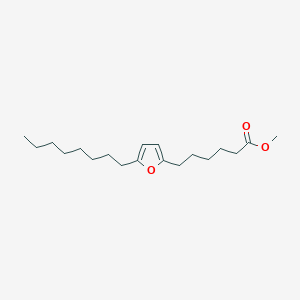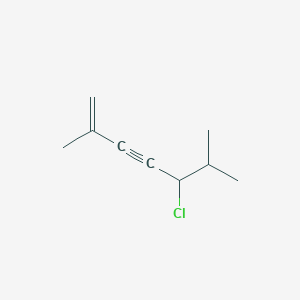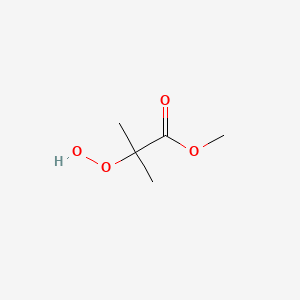
3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one: is a chemical compound known for its unique structure and properties It is characterized by the presence of three chlorine atoms and two isopropyl groups attached to a dihydropyranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one typically involves the chlorination of a suitable precursor followed by cyclization. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.
Mécanisme D'action
The mechanism by which 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and isopropyl groups play a crucial role in binding to these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 3,4,5-Trichloro-4,6-di(propan-2-yl)-3H-pyran-2-one
- 3,4,5-Trichloro-4,6-di(propan-2-yl)-2H-pyran-2-one
Uniqueness: Compared to similar compounds, 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one is unique due to its specific dihydropyranone ring structure and the positioning of the chlorine and isopropyl groups
Propriétés
Numéro CAS |
62992-47-6 |
|---|---|
Formule moléculaire |
C11H15Cl3O2 |
Poids moléculaire |
285.6 g/mol |
Nom IUPAC |
3,4,5-trichloro-4,6-di(propan-2-yl)-3H-pyran-2-one |
InChI |
InChI=1S/C11H15Cl3O2/c1-5(2)7-8(12)11(14,6(3)4)9(13)10(15)16-7/h5-6,9H,1-4H3 |
Clé InChI |
UUECRMFLAITBPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(C(C(=O)O1)Cl)(C(C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





